Cas no 27256-91-3 (4-Hydrazinylpyridine)

4-Hydrazinylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Hydrazinylpyridine
- 4-hydrazinylpyridine hydrochloride
- 4-hydrazinylpyridine dihydrochloride
- Pyridine, 4-hydrazinyl-
- pyridine, 4-hydrazino-
- 4-Hydrazinopyridine
- 4-HYDRAZINOPYRIDINE XHCL
- C5H7N3
- pyridin-4-ylhydrazine
- 4-hydrazinopyridine(SALTDATA: HCl)
- 4-pyridylhydrazine
- isonicotinic hydrazide
- Pyridin-4-yl-hydrazine
- Pyridin-4-yl-hydrazine hydrobromide
- AB01326782-02
- 2-(Pyridin-4-yl)hydrazine
- FS-5313
- Pyridin4-yl-hydrazine
- NCGC00334755-01
- Pyridine, 4-hydrazino- hydrochloride
- AMY11940
- SCHEMBL990727
- 27256-91-3
- A12140
- AKOS000112928
- 4-hydrazinylpyridinehydrochloride
- DTXSID30329014
- PROSTAGLANDING2
- SB10024
- SY128124
- CS-0183279
- MFCD00731049
- 4-Pyridyl-hydrazin
- 1-(pyridin-4-yl)hydrazine hydrochloride
- BB 0237290
- EN300-36771
- pyridine-4-yl-hydrazine
-
- MDL: MFCD00731049
- インチ: InChI=1S/C5H7N3/c6-8-5-1-3-7-4-2-5/h1-4H,6H2,(H,7,8)
- InChIKey: KRTLKPFLTASKCG-UHFFFAOYSA-N
- SMILES: C1=CNC=CC1=NN
計算された属性
- 精确分子量: 109.06400
- 同位素质量: 109.064
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 58.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 50.9A^2
じっけんとくせい
- 密度みつど: 1.222
- Boiling Point: 286.4°C at 760 mmHg
- フラッシュポイント: 127°C
- Refractive Index: 1.657
- PSA: 50.94000
- LogP: 1.14050
4-Hydrazinylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005795-5g |
Pyridin-4-yl-hydrazine |
27256-91-3 | 95% | 5g |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | D523906-5g |
4-hydrazinylpyridine hydrochloride |
27256-91-3 | 97% | 5g |
$305 | 2024-05-24 | |
eNovation Chemicals LLC | Y1005795-1g |
Pyridin-4-yl-hydrazine |
27256-91-3 | 95% | 1g |
$155 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0465-5g |
Pyridin-4-yl-hydrazine |
27256-91-3 | 96% | 5g |
¥3480.09 | 2025-01-21 | |
TRC | H999908-1g |
4-Hydrazinylpyridine |
27256-91-3 | 1g |
$ 190.00 | 2022-06-04 | ||
TRC | H999908-5g |
4-Hydrazinylpyridine |
27256-91-3 | 5g |
$999.00 | 2023-05-18 | ||
Alichem | A029169054-250mg |
4-Hydrazinylpyridine |
27256-91-3 | 95% | 250mg |
$680.00 | 2023-09-02 | |
Apollo Scientific | OR306193-10g |
4-Hydrazinylpyridine |
27256-91-3 | 95% | 10g |
£410.00 | 2025-02-20 | |
Enamine | EN300-36771-0.5g |
4-hydrazinylpyridine |
27256-91-3 | 0.5g |
$78.0 | 2023-06-08 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0465-1g |
Pyridin-4-yl-hydrazine |
27256-91-3 | 96% | 1g |
831.08CNY | 2021-05-08 |
4-Hydrazinylpyridine 関連文献
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Hai-Yang Song,Jun Jiang,Chao Wu,Jia-Chen Hou,Yu-Han Lu,Ke-Li Wang,Tian-Bao Yang,Wei-Min He Green Chem. 2023 25 3292
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A. H. Kelly,J. Parrick J. Chem. Soc. C 1970 303
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I. Collins,S. M. Roberts,H. Suschitzky J. Chem. Soc. C 1971 167
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R. E. Banks,J. E. Burgess,W. M. Cheng,R. N. Haszeldine J. Chem. Soc. 1965 575
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5. 988. Triazanaphthalenes. Part II. Covalent hydration in 1,4,6-triazanaphthalenesAdrien Albert,G. B. Barlin J. Chem. Soc. 1963 5156
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6. Polyhalogenoaromatic compounds. Part 39. Synthesis of the bromoand lodo-tetrachloropyridinesArthur G. Mack,Hans Suschitzky,Basil J. Wakefield J. Chem. Soc. Perkin Trans. 1 1979 1472
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7. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridineR. E. Banks,R. N. Haszeldine,E. Phillips,I. M. Young J. Chem. Soc. C 1967 2091
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8. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compoundR. E. Banks,G. R. Sparkes J. Chem. Soc. Perkin Trans. 1 1972 2964
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Nicu-Cosmin Ostache,Marie-Aude Hiebel,Adriana-Lumini?a F?naru,Hassan Allouchi,Gérald Guillaumet,Franck Suzenet RSC Adv. 2021 11 9756
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10. A change from rate-determining bromination to geometric isomerisation of pyridylhydrazonesAnthony F. Hegarty,Patrick J. Moroney,Francis L. Scott J. Chem. Soc. Perkin Trans. 2 1973 1466
4-Hydrazinylpyridineに関する追加情報
Introduction to 4-Hydrazinylpyridine (CAS No. 27256-91-3)
4-Hydrazinylpyridine, with the chemical formula C₅H₈N₄, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 27256-91-3, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural composition, featuring a pyridine ring substituted with a hydrazine moiety, makes it a valuable building block for developing novel therapeutic agents.
The utility of 4-hydrazinylpyridine stems from its reactivity, which allows for the formation of diverse chemical bonds and functional groups. This characteristic has positioned it as a key component in the synthesis of hydrazine-based drugs, which are known for their pharmacological properties such as antitubercular, anticancer, and anti-inflammatory effects. Recent advancements in medicinal chemistry have highlighted its role in designing molecules that target specific enzymatic pathways, thereby enhancing drug efficacy and reducing side effects.
In the realm of academic research, 4-hydrazinylpyridine has been extensively studied for its potential applications in drug discovery. One notable area of interest is its incorporation into small-molecule inhibitors that modulate enzyme activity. For instance, studies have demonstrated its effectiveness in synthesizing compounds that inhibit kinases and phosphodiesterases, which are critical targets in oncology and neurology. The hydrazine group in 4-hydrazinylpyridine facilitates nucleophilic addition reactions, enabling the construction of complex molecular architectures with high precision.
Recent clinical trials have explored the therapeutic potential of derivatives of 4-hydrazinylpyridine in treating chronic inflammatory diseases. Researchers have reported promising results in preclinical models, where hydrazine-containing compounds exhibited significant anti-inflammatory and immunomodulatory effects. These findings underscore the importance of 4-hydrazinylpyridine as a precursor in developing next-generation therapeutics that address unmet medical needs.
The synthesis of 4-hydrazinylpyridine typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed to introduce the hydrazine functionality into the pyridine core. These synthetic strategies ensure high yields and purity, which are essential for pharmaceutical-grade materials.
The chemical properties of 4-hydrazinylpyridine also make it a valuable tool in material science and industrial chemistry. Its ability to form coordination complexes with metal ions has led to investigations into its applications as a ligand in catalysis and sensing technologies. Additionally, its stability under various conditions allows for its use in long-term storage solutions for sensitive chemical intermediates.
From a regulatory perspective, 4-hydrazinylpyridine (CAS No. 27256-91-3) is subject to standard safety protocols due to its reactive nature. Proper handling procedures are essential to ensure worker safety and environmental compliance. While it is not classified as a hazardous material under current regulations, its hydrazine group necessitates careful storage and handling to prevent unintended reactions.
In conclusion, 4-hydrazinylpyridine represents a cornerstone compound in modern pharmaceutical research. Its structural versatility and reactivity have enabled the development of innovative therapeutic agents with broad clinical applications. As research continues to uncover new synthetic pathways and pharmacological targets, the significance of this compound is expected to grow further. The ongoing exploration of its derivatives promises to yield groundbreaking advancements in medicine and chemistry.
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